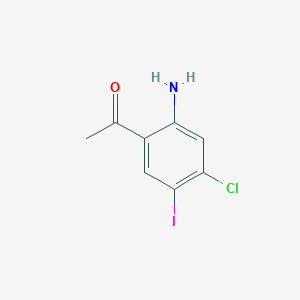

1-(2-Amino-4-chloro-5-iodophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClINO |

|---|---|

Molecular Weight |

295.50 g/mol |

IUPAC Name |

1-(2-amino-4-chloro-5-iodophenyl)ethanone |

InChI |

InChI=1S/C8H7ClINO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 |

InChI Key |

WNXRSBFIJUGBJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Amino 4 Chloro 5 Iodophenyl Ethanone

Strategies for Regioselective Iodination of Acetophenone (B1666503) Derivatives

Iodination of aromatic ketones can occur either on the aromatic ring via electrophilic aromatic substitution or on the alkyl side-chain. For the synthesis of the target compound, regioselective iodination of the phenyl ring is the required pathway.

Electrophilic aromatic substitution (SEAr) is a primary method for installing an iodine atom onto an aromatic ring. researchgate.net Unlike other halogens, molecular iodine (I₂) is a weak electrophile and generally requires activation to react with aromatic rings. masterorganicchemistry.com This is typically achieved by using an oxidizing agent to generate a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). orgoreview.comntu.edu.sg

Common reagents and systems for electrophilic iodination include:

Iodine with an Oxidizing Agent : A combination of molecular iodine with agents like nitric acid, hydrogen peroxide, or copper salts is effective. orgoreview.comntu.edu.sg These oxidants convert I₂ into an active electrophile that can then substitute a hydrogen atom on the aromatic ring. ntu.edu.sg

N-Iodosuccinimide (NIS) : NIS is a widely used source of electrophilic iodine. Its reactivity can be enhanced with catalytic amounts of an acid, such as trifluoroacetic acid, enabling the iodination of activated aromatic compounds under mild conditions. organic-chemistry.org

Silver Salt Catalysis : Silver salts, such as silver triflimide or silver tosylate, can be used to activate iodine sources like I₂ or NIS. organic-chemistry.orgacs.org This approach is suitable for a range of anisoles, anilines, and phenol (B47542) derivatives. organic-chemistry.org

The regioselectivity of the iodination is dictated by the existing substituents on the acetophenone ring. Activating groups, such as amino or hydroxyl groups, direct the incoming electrophile to the ortho and para positions, while deactivating groups like the acetyl group direct it to the meta position. msu.edu

Interactive Data Table: Comparison of Electrophilic Iodinating Systems

| Reagent System | Substrate Type | Conditions | Key Features |

| I₂ / HNO₃ or H₂O₂ | Activated Arenes | Acidic, mild heat | Classic method, generates strong electrophile. orgoreview.comntu.edu.sg |

| N-Iodosuccinimide (NIS) / Acid catalyst | Activated Arenes | Mild, short reaction times | High yields, good for sensitive substrates. organic-chemistry.org |

| I₂ / Silver(I) Salts (e.g., AgOTf) | Anilines, Phenols | Mild, neutral | Robust method for various functional groups. organic-chemistry.orgacs.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Electron-rich Aromatics | Thiourea or disulfide catalyst | Highly regioselective, applicable to heterocycles. organic-chemistry.org |

A competing reaction to ring iodination in aryl alkyl ketones is the iodination of the α-carbon on the alkyl side-chain. rsc.org This reaction typically proceeds through an enol or enolate intermediate. mdpi.com The choice of solvent and reaction conditions is crucial in directing the regioselectivity. For instance, in the case of aryl methyl ketones, using acetonitrile (B52724) as a solvent can favor iodination on the aromatic ring, whereas aqueous ethanol (B145695) can promote iodination of the methyl group. mdpi.com For the synthesis of 1-(2-Amino-4-chloro-5-iodophenyl)ethanone, conditions must be selected to explicitly favor aromatic ring iodination and avoid this side-chain functionalization. organic-chemistry.org

The combination of molecular iodine and hydrogen peroxide (H₂O₂) is an effective and environmentally conscious system for iodination. ntu.edu.sg H₂O₂ acts as an oxidant to generate the electrophilic iodine species, with water being the only byproduct. psu.edu This system has been successfully used for the iodination of various activated aromatic compounds, including aryl alkyl ketones. mdpi.com The reaction can often be performed under solvent-free reaction conditions (SFRC), further enhancing its green profile. rsc.orgresearchgate.net In the case of aryl alkyl ketones, this system can lead to iodination at the alkyl position next to the carbonyl group. mdpi.com However, for electron-rich systems like dimethoxy- and trimethoxybenzenes, iodination occurs on the aromatic ring. mdpi.com The outcome is highly dependent on the substrate's structure and the precise reaction conditions. researchgate.net

Interactive Data Table: Examples of I₂/H₂O₂ Mediated Iodination

| Substrate | Oxidant | Conditions | Product Type | Yield |

| Aniline (B41778) | I₂ / UHP¹ | Solvent-free | Ring Iodination | High |

| Acetophenone | I₂ / 30% aq. H₂O₂ | Solvent-free, 45°C | Side-Chain Iodination | Good |

| 1,3,5-Trimethoxybenzene | I₂ / 30% aq. H₂O₂ | Ionic Liquid | Ring Iodination | Excellent |

| 1-Indanone | I₂ / 30% aq. H₂O₂ | Solvent-free | Side-Chain Iodination | Good |

| ¹UHP: Urea-Hydrogen Peroxide adduct. rsc.orgmdpi.comresearchgate.net |

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. gctlc.org In iodination reactions, this translates to avoiding toxic reagents, minimizing waste, and using safer solvents. nih.gov Green approaches include:

Solvent-Free Reactions : Performing reactions by grinding reagents together (mechanochemistry) or simply heating a mixture of solids eliminates the need for potentially hazardous organic solvents. psu.edunih.gov The I₂/Urea-H₂O₂ system is particularly amenable to solvent-free conditions. rsc.org

Aqueous Media : Using water as a solvent is a cornerstone of green chemistry. gctlc.org

Catalytic Systems : Employing catalysts like sodium nitrite (B80452) can enable aerobic oxidative iodination, using air as the terminal oxidant. mdpi.com

Electrochemical Methods : Electrochemistry offers a green alternative by using electrons to generate the active iodinating species from simple iodide salts, avoiding the need for chemical oxidants. nih.gov

Approaches for Introducing Amino and Chloro Functionalities on the Phenyl Ring

The introduction of amino and chloro groups must be strategically planned in conjunction with the iodination step to ensure the correct final substitution pattern.

Aniline and its derivatives are key starting materials in the synthesis of complex aromatic compounds. acs.orgnih.govnih.gov The amino group is a strong activating, ortho, para-director in electrophilic aromatic substitution. This property can be harnessed to control the regioselective introduction of halogens. For example, starting with 2-amino-4-chloroacetophenone, the strongly activating amino group would direct an incoming iodine electrophile to the 5-position (para to the amino group), thus achieving the desired substitution pattern.

Alternatively, the amino group can be introduced at a later stage. A common method is the nitration of the aromatic ring, followed by reduction of the nitro group to an amine. msu.edu The nitro group is a strong deactivating, meta-director. Therefore, the sequence of nitration, chlorination, and iodination must be carefully chosen.

Key synthetic strategies involving anilines include:

Direct Halogenation of Anilines : The high reactivity of anilines often leads to polysubstitution. wikipedia.org To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it to an acetanilide (B955) (amide) group, which is less activating but still an ortho, para-director.

Amination of Aryl Halides : Methods like the Buchwald-Hartwig amination allow for the coupling of an amine with an aryl halide, providing a route to construct the C-N bond. organic-chemistry.org

Sandmeyer-type Reactions : Diazonium salts, formed from anilines, can be converted to a wide range of functional groups, including chlorine.

A plausible synthetic route to the target molecule could involve the chlorination of 2-aminoacetophenone (B1585202) to yield 2-amino-4-chloroacetophenone, followed by a regioselective iodination at the 5-position, directed by the powerful amino group.

Multicomponent Reaction Strategies for Analogous Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient alternative to traditional linear synthetic routes. acgpubs.org While a direct MCR for this compound is not prominently documented, MCRs are widely used to generate libraries of structurally diverse and polysubstituted anilines, which are key precursors.

One such approach is the [3+3] condensation of acyclic precursors. For instance, a three-component reaction between 1,3-diketones, various amines, and acetone (B3395972) can yield highly substituted meta-anilines. beilstein-journals.org The reaction proceeds through the formation of an enamine, which then undergoes intramolecular condensation and dehydration to form the aromatic ring. beilstein-journals.org The versatility of this method allows for the incorporation of various substituents, providing a pathway to halogenated aniline precursors for more complex acetophenones.

Another powerful strategy involves gold-catalyzed three-component reactions. These methods can selectively activate different alkynes in a domino reaction sequence, leading to the modular synthesis of a wide array of substituted anilines. researchgate.net Photoinduced carbonylative amination, a four-component reaction using carbon monoxide and an aniline derivative, provides a streamlined, atom-economical approach to α-aminoketones, which are structurally related to the target compound. rsc.org

The following table summarizes various MCRs used to generate structures analogous or foundational to halogenated amino phenyl ethanones.

| MCR Type | Reactants | Product Type | Key Features |

| [3+3] Cyclo-condensation | 1,3-Diketone, Amine, Acetone | Substituted meta-Anilines | Forms aromatic ring from acyclic precursors; mild conditions. beilstein-journals.org |

| Gold-Catalyzed Domino | Two different Alkynes, Amine | Substituted Anilines | Modular synthesis with high diversity. researchgate.net |

| Photoinduced Carbonylative Amination | Aryl Aldehyde, Aniline, CO, Amine | α-Aminoketones | Atom-economical, one-pot, four-component reaction. rsc.org |

| Ionic Liquid-Catalyzed Mannich-type | 1-Naphthol, Aniline, Formalin | Naphthoxazine Derivatives | Efficient construction of N,O-heterocycles. acgpubs.org |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Halogenated Amino Phenyl Ethanones

The synthesis of a molecule with multiple, distinct halogen substituents like this compound presents significant challenges in selectivity.

Chemoselectivity is crucial when performing reactions on a molecule with multiple reactive sites. For instance, during halogenation, the reaction must selectively target the aromatic C-H bond without affecting the acetyl or amino groups. The amino group is particularly sensitive to oxidation.

Regioselectivity is the primary challenge in introducing the chloro and iodo groups at the correct positions (C4 and C5, respectively). The powerful activating and ortho-, para-directing nature of the amino group at C2, and the meta-directing, deactivating nature of the acetyl group at C1, create a complex electronic environment.

Chlorination : Direct chlorination of a 2-aminoacetophenone intermediate would preferentially occur at the C5 position, para to the amino group. Achieving C4 chlorination often requires starting with an appropriately substituted precursor or employing directing group strategies.

Iodination : Introducing the iodine at C5 is facilitated by the directing effect of the C2-amino group. However, the existing C4-chloro substituent, being an ortho-, para-director itself (though deactivating), will also influence the position of iodination. The combination of iodine and iodic acid has been shown to be an effective reagent for the regioselective iodination of hydroxy-aromatic ketones, with substitution occurring at positions ortho or para to the hydroxyl group. biorxiv.org A similar principle applies to the amino group. The use of copper salts can also facilitate efficient and regioselective halogenations of amino-heterocycles, a strategy that could be adapted for amino-aromatic compounds. nih.gov

The stereoselectivity is not a factor in the synthesis of the achiral target molecule itself, but it would become critical in subsequent reactions if the ketone were reduced to a chiral alcohol.

The table below outlines common halogenation reagents and their typical regioselective outcomes on activated aromatic rings.

| Reagent/System | Halogen | Typical Regioselectivity | Reference |

| I₂ / Iodic Acid | Iodine | ortho or para to activating group (-OH, -NH₂) | biorxiv.org |

| Copper(II) Halides (CuX₂) | Cl, Br, I | Position 5 on 2-amino-1,3-thiazoles | nih.gov |

| Selectfluor / LiCl | Chlorine | Dependent on substituent pattern on 2-aminopyridines | |

| Enzymatic (Halogenases) | Chlorine | Highly specific C-H activation (e.g., C4 vs C5) | biorxiv.orgbiorxiv.org |

Recent Advances in the Assembly of Complex Acetophenone Derivatives

Recent synthetic innovations, particularly in the realm of C-H functionalization, are paving the way for more efficient assembly of complex molecules like this compound. These "late-stage functionalization" (LSF) methods allow for the direct introduction of functional groups onto a pre-existing molecular scaffold, potentially reducing the number of synthetic steps. scispace.com

The direct functionalization of C-H bonds in acetophenone derivatives is an area of active research. researcher.lifersc.org For example, palladium-catalyzed C-H olefination of aniline derivatives has been developed for para-selective functionalization, offering a novel route to precursors for complex anilines. uva.nl These methods often employ specialized ligands to control reactivity and selectivity. uva.nl

Furthermore, metal-catalyzed azidation of tertiary C-H bonds has shown promise for LSF, demonstrating that even complex molecules can be functionalized selectively under mild conditions. nih.gov While not directly applicable to the aromatic core of the target molecule, these principles are driving the development of new catalysts for the selective functionalization of aromatic C-H bonds.

Oxime ethers and esters derived from acetophenones have been used as directing groups to facilitate metal-catalyzed transformations of C-H bonds, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. rsc.org This strategy could potentially be employed to build complexity onto the acetophenone core after the primary halogenated aniline structure is in place. These advanced methods hold the potential to streamline the synthesis of polysubstituted acetophenones by circumventing the need for multi-step sequences involving protecting groups and pre-functionalized starting materials. scispace.comresearchgate.net

Chemical Transformations and Reactivity of 1 2 Amino 4 Chloro 5 Iodophenyl Ethanone

Reactions Involving the Acetyl Moiety

The acetyl group, a ketone, is a site of significant chemical activity, primarily centered on the carbonyl carbon and the adjacent α-carbon.

Ketone Reactivity (e.g., nucleophilic additions, enolization)

The carbonyl group of the acetyl moiety is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to a variety of addition reactions. Due to the presence of α-hydrogens, the ketone can also undergo enolization under both acidic and basic conditions, forming an enol or enolate, respectively. This tautomerization is a key step in several reactions of the α-carbon.

The reactivity of acetophenone (B1666503) and its derivatives has been a subject of extensive study. The presence of a ketone functional group enhances the reactivity of the aromatic ring compared to benzene by helping to maintain aromaticity during reactions study.com. Substituted acetophenones can undergo various reactions, including those involving the carbonyl oxygen and the phenyl ring cdnsciencepub.com. For instance, they can be converted to alcohols in the presence of specific reagents like a Corey-Bakshi-Shibata (CBS) catalyst study.com.

Alpha-Halogenation and Subsequent Transformations

The α-carbon of the acetyl group can be readily halogenated. This reaction typically proceeds via an enol or enolate intermediate. Acid-catalyzed halogenation often results in monohalogenation, as the introduction of a halogen atom deactivates the enol towards further reaction pearson.compressbooks.pub. In contrast, base-promoted halogenation can lead to polyhalogenation because the electron-withdrawing halogen increases the acidity of the remaining α-hydrogens pressbooks.pubwikipedia.org.

The resulting α-halo ketones are versatile synthetic intermediates. The halogen atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution libretexts.org. These compounds can react with a variety of nucleophiles to form a wide range of products, including α-hydroxy ketones, α-amino ketones, and various heterocycles wikipedia.orgnih.gov. For example, they are key precursors in the synthesis of thiazoles and pyrroles wikipedia.org.

Table 1: Potential Products from Reactions of the Acetyl Moiety

| Reactant/Condition | Reaction Type | Potential Product |

| Nucleophile (e.g., Grignard reagent, organolithium) | Nucleophilic Addition | Tertiary Alcohol |

| Reducing agent (e.g., NaBH4) | Reduction | Secondary Alcohol |

| Halogenating agent (e.g., Br2 in acetic acid) | Alpha-Halogenation | 2-Bromo-1-(2-amino-4-chloro-5-iodophenyl)ethanone |

| Base followed by an alkyl halide | Alpha-Alkylation | Alpha-alkylated ketone |

Reactions of the Substituted Aromatic Ring

The reactivity of the aromatic ring is influenced by the electronic effects of the three substituents: the amino group, the chloro group, and the iodo group. The amino group is a strong activating group and is ortho-, para-directing. The chloro and iodo groups are deactivating but are also ortho-, para-directing. The acetyl group is a deactivating group and is meta-directing.

Electrophilic Aromatic Substitution Patterns

The amino group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it byjus.combyjus.com. However, in 1-(2-Amino-4-chloro-5-iodophenyl)ethanone, the positions ortho and para to the amino group are already substituted. The position ortho to the amino group (position 3) is sterically hindered by the adjacent acetyl group. The other ortho position (position 6) is also sterically hindered by the iodine atom. The position para to the amino group is occupied by the iodine atom.

Therefore, the directing effects of the substituents must be carefully considered. The strong activating effect of the amino group will dominate, but the substitution pattern will be influenced by the existing substituents. It is possible that electrophilic substitution could occur at the less sterically hindered position 3, despite the electronic deactivation by the adjacent acetyl group.

To control the high reactivity of anilines in electrophilic substitution, the amino group can be protected by acetylation. The resulting acetamido group is still an ortho-, para- director but is less activating, allowing for more controlled reactions byjus.comlibretexts.org.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is generally difficult on an unactivated benzene ring. However, the presence of electron-withdrawing groups ortho or para to a leaving group can facilitate this reaction by stabilizing the intermediate Meisenheimer complex libretexts.orglibretexts.org. In this compound, the acetyl group is an electron-withdrawing group.

The chlorine and iodine atoms can potentially act as leaving groups in an SNAr reaction. The acetyl group is meta to the chlorine atom and ortho to a hypothetical leaving group at the iodine position. The amino group is ortho to the chlorine and para to the iodine. The electron-donating nature of the amino group would disfavor the formation of the negatively charged intermediate required for SNAr. Therefore, nucleophilic aromatic substitution on this ring is expected to be challenging under standard conditions. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups libretexts.orglibretexts.org.

Transformations of the Amino Group

The amino group is a versatile functional group that can undergo a variety of transformations. As a nucleophile, it can react with electrophiles. Due to its basicity, it can also be protonated in acidic media chemistrysteps.com.

A common transformation of the amino group in anilines is acylation to form an amide libretexts.org. This is often done to protect the amino group or to reduce its activating effect on the aromatic ring during electrophilic substitution reactions byjus.comlibretexts.org. The lone pair of electrons on the nitrogen of the resulting acetanilide (B955) is less available for donation to the benzene ring due to resonance with the carbonyl group byjus.com.

The amino group can also be involved in the formation of heterocyclic compounds. For instance, anilines can react with dicarbonyl compounds to form quinolines nih.govnih.gov.

Table 2: Potential Products from Reactions of the Amino Group

| Reactant | Reaction Type | Potential Product |

| Acetic anhydride | Acylation | 1-(2-Acetamido-4-chloro-5-iodophenyl)ethanone |

| Alkyl halide | Alkylation | N-alkylated aniline (B41778) |

| Nitrous acid | Diazotization | Diazonium salt |

Amine Functionalization (e.g., acylation, alkylation)

The primary amino group in this compound is a versatile handle for various functionalization reactions, such as acylation and alkylation. These transformations are fundamental in modifying the electronic properties of the molecule and for building precursors for subsequent cyclization reactions.

Acylation: The nucleophilic primary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For instance, reacting 2-aminoacetophenones with aroyl chlorides provides amide intermediates that can be cyclized to form 2-aryl-4-quinolones. nih.govmdpi.com This transformation is crucial for the synthesis of flavone and quinolone analogs. mdpi.com Similarly, enzymatic methods using aminoacylases can catalyze the acylation of amino groups with fatty acids in aqueous media, offering a green alternative to traditional chemical methods. nih.gov

Alkylation: N-alkylation of the amino group introduces alkyl substituents. While the direct alkylation of similar 2-aminothiophenes has been reported as challenging and often requiring harsh conditions, nih.gov modern catalytic methods can facilitate this transformation. For example, hydrogen-borrowing alkylation, where an alcohol serves as the alkylating agent, has been successfully applied to 1,2-amino alcohols. nih.gov This method, often catalyzed by transition metals, provides a more atom-economical route to N-alkylated products. The chemoselectivity between N-alkylation and O-alkylation can be a challenge but can often be controlled by the choice of reagents and reaction conditions. nih.gov

Table 1: Representative Amine Functionalization Reactions on Analogous 2-Aminoaryl Ketones

| Reaction Type | Reactants | Reagents and Conditions | Product Type | Ref |

|---|---|---|---|---|

| Acylation | 2-Amino-dimethoxyacetophenone, Aroyl chloride | Mild conditions | N-(2-acetyl-phenyl)amide | nih.gov |

| Acylation | L-amino acids, Undecylenoic acid | Streptomyces ambofaciens aminoacylases, Aqueous medium | N-acylated amino acid | nih.gov |

| Alkylation | 1,2-Amino alcohols, Aryl methyl ketone | Sub-stoichiometric base | γ-Aminobutyric acid derivatives | nih.gov |

| Alkylation | β-enamino ketones | Oxiranes | γ-hydroxyalkyl derivatives | rsc.org |

Participation in Intramolecular Cyclization Reactions

The ortho-relationship between the amino and acetyl groups in this compound makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic systems, most notably quinolines.

The Friedländer annulation is a classic and straightforward method for quinoline synthesis. This reaction involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration step. A variety of catalysts, including heterogeneous solid acids like Montmorillonite K-10 and zeolites, can promote this reaction under relatively mild conditions. Microwave-assisted protocols have also been developed to accelerate the synthesis of quinoline derivatives. mdpi.com

Furthermore, intramolecular cyclization can be triggered by different mechanisms. For example, the N-tosylhydrazone of a 2-aminoacetophenone (B1585202) can undergo intramolecular cyclization with carbon dioxide. researchgate.net Brønsted acid-promoted intramolecular cationic cyclization of related acetophenone derivatives has also been reported to yield polysubstituted indenes. rsc.org Lewis acid-promoted cyclization of chalcones derived from ortho-aminoacetophenones can lead to the formation of complex polycyclic structures. nih.gov

Table 2: Examples of Intramolecular Cyclization Reactions with 2-Aminoaryl Ketone Analogs

| Reaction Name | Substrates | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| Friedländer Annulation | 2-Amino acetophenone, α-Methylene carbonyl compound | Montmorrilonite K-10, Ethanol (B145695), Reflux | Substituted quinoline | |

| Friedländer Annulation | 2-Amino aryl ketone, Ketone | Chloramine-T, Acetonitrile (B52724), Reflux | Substituted quinoline | acgpubs.org |

| Cationic Cyclization | o-(1-arylvinyl) acetophenone derivative | TsNHNH₂, Brønsted acid | Polysubstituted indene | rsc.org |

| Lewis Acid-Promoted Cyclization | ortho-prenylated chalcone | InCl₃·4H₂O or ZnCl₂ | Tertiary alcohol with polycyclic scaffold | nih.gov |

Reactivity of the Halogen Substituents (Chloro and Iodo)

The presence of two different halogen atoms on the aromatic ring, chlorine and iodine, opens up a wide array of possibilities for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds (the C-I bond being much more reactive towards oxidative addition) allows for regioselective transformations.

Cross-Coupling Reactions Involving Aryl Halides (e.g., C-C, C-N bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the positions of the halogen substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. libretexts.orgtcichemicals.com Due to the higher reactivity of the C-I bond, the Suzuki coupling can be performed selectively at the 5-position of this compound, leaving the chloro substituent intact for subsequent transformations. rsc.org These reactions are typically catalyzed by a palladium(0) species in the presence of a base. libretexts.org Supported palladium nanoparticles are also effective catalysts for this transformation, offering advantages in terms of recyclability. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, this reaction would be expected to occur preferentially at the more reactive C-I bond. The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a versatile method for the synthesis of a wide range of arylamines. rug.nl The selectivity for the C-I versus the C-Cl bond is also applicable here, allowing for the stepwise introduction of different amino groups if desired. Microwave-assisted protocols can significantly shorten reaction times. nih.gov

Table 3: Common Cross-Coupling Reactions Applicable to Aryl Halides

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | (Het)arylboronic acid | Pd(0) complex, Base | C(aryl)-C(aryl) | libretexts.orgrsc.org |

| Heck | Alkene | Pd complex, Base | C(aryl)-C(alkenyl) | organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig | Amine | Pd complex, Ligand, Base | C(aryl)-N | wikipedia.orgrug.nl |

Halogen Dance Reactions and Rearrangements

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction proceeds via a series of deprotonation and halogen-metal exchange steps. wikipedia.org While not explicitly documented for this compound itself, polyhalogenated aromatic systems are known to undergo such rearrangements under strongly basic conditions (e.g., using lithium diisopropylamide, LDA). clockss.orgresearchgate.net The thermodynamic stability of the resulting organometallic intermediate drives the reaction. wikipedia.org The presence of both iodo and chloro substituents could lead to complex rearrangements, potentially allowing for functionalization at positions that are not directly accessible otherwise. The lability of iodine makes it more prone to migration than chlorine. clockss.org

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The strategic arrangement of functional groups in this compound makes it an excellent candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. wikipedia.org

A hypothetical cascade reaction could begin with a selective cross-coupling at the iodo position. The newly introduced functional group could then participate in a cyclization reaction with either the ortho-amino or acetyl group. For example, a Heck reaction with an appropriate alkene could be followed by an intramolecular cyclization (an amino-Heck reaction) to form a nitrogen-containing heterocycle. wikipedia.org

Another possibility involves an initial functionalization of the amine, followed by a cyclization that also engages one of the halogen atoms. For instance, acylation of the amine followed by an intramolecular C-H activation or a coupling reaction could lead to the formation of polycyclic systems. Such cascade reactions are highly efficient in building molecular complexity from simple starting materials. 20.210.105nih.govnih.gov

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Applications in Heterocyclic Chemistry

The strategic placement of an amino group ortho to an acetyl group makes 1-(2-Amino-4-chloro-5-iodophenyl)ethanone an ideal precursor for a variety of condensation reactions to form fused heterocyclic rings. The halogen substituents further provide opportunities for subsequent cross-coupling reactions, enhancing its synthetic potential.

The synthesis of quinolines, a core structure in many pharmaceuticals, is a classic application of ortho-aminoaryl ketones. The Friedländer synthesis, for instance, involves the acid- or base-catalyzed reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.comwikipedia.org In this reaction, this compound can react with various ketones or aldehydes to produce highly substituted quinoline derivatives. The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. nih.gov

Furthermore, this compound is a key starting material for 2-aryl-4-quinolones. This is typically achieved by first reacting the amino group with an aroyl chloride to form an amide intermediate. Subsequent base-catalyzed intramolecular cyclization of the amide leads to the formation of the corresponding 4-quinolone skeleton. nih.gov This method allows for the introduction of a wide variety of aryl groups at the 2-position of the quinolone.

| Reaction Type | Reactant | Resulting Heterocycle | General Conditions |

|---|---|---|---|

| Friedländer Synthesis | Ketone (e.g., Acetone) | Substituted Quinoline | Acid or Base Catalysis (e.g., p-TsOH, KOH) |

| Quinolone Synthesis | Aroyl Chloride | 2-Aryl-4-quinolone | 1. Amide formation; 2. Base-catalyzed cyclization |

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities. organic-chemistry.org The most common and direct route for benzothiazole synthesis involves the condensation of a 2-aminothiophenol with a carbonyl compound, such as an aldehyde, ketone, or carboxylic acid derivative. mdpi.comekb.egorganic-chemistry.org

While this compound is not a direct precursor in the conventional sense, as it lacks the necessary ortho-thiol group, it can be considered a potential building block in a multi-step synthetic sequence. The synthesis would first require the conversion of the o-aminoacetophenone moiety into a 2-aminothiophenol derivative. This transformation is a non-trivial process but could potentially be achieved through methods such as diazotization of the amine followed by introduction of a sulfur nucleophile and subsequent reduction. Once the corresponding 2-aminothiophenol is formed, it can undergo intramolecular cyclization or react with other reagents to form the benzothiazole ring. nih.gov

The benzothiadiazine 1,1-dioxide scaffold is a key component in several pharmacologically active molecules. A modern and efficient method for synthesizing 3-acylbenzothiadiazine 1,1-dioxides involves an iodine-mediated, one-pot reaction between an acetophenone (B1666503) and a 2-aminobenzenesulfonamide.

In this synthetic scheme, this compound can serve as the acetophenone component. The reaction proceeds via an iodination/Kornblum oxidation/annulation sequence. The acetophenone is believed to be oxidized at the α-carbon, which then undergoes condensation and cyclization with the 2-aminobenzenesulfonamide to yield the final 3-acylbenzothiadiazine 1,1-dioxide product. This metal-free approach provides a direct route to this important class of heterocycles.

| Reactant 1 | Reactant 2 | Product | Key Reagent/Conditions |

|---|---|---|---|

| This compound | 2-Aminobenzenesulfonamide | Substituted 3-Acylbenzothiadiazine 1,1-dioxide | Iodine (I₂), DMSO, Heat |

The reactive handles on this compound allow for its potential use in the synthesis of other nitrogen-containing heterocycles. For example, the ortho-aminoacetophenone structure is a precursor for the synthesis of indoles through various synthetic strategies, such as the Fischer indole synthesis, which would involve the reaction of the ketone with a hydrazine derivative followed by acid-catalyzed cyclization. Additionally, reactions involving both the amino and acetyl groups could lead to the formation of seven-membered rings like benzodiazepines, depending on the reaction partner.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create libraries of structurally diverse small molecules to explore chemical space efficiently. Substituted aminoacetophenones are recognized as valuable starting blocks for DOS because they can be readily transformed into a variety of different molecular scaffolds. nih.gov

The compound this compound is particularly well-suited for DOS for several reasons:

Multiple Reactive Sites: The amino group, the acetyl group, and the iodo-substituted aromatic ring provide orthogonal reactive handles for diversification.

Scaffold Generation: As discussed, the o-aminoacetophenone core can be cyclized into quinolines, quinolones, and other heterocycles.

Appendage Diversity: The iodo group is particularly useful for introducing diversity through a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of various aryl, alkyl, or alkynyl groups. The amino and ketone groups can also be functionalized with a wide range of building blocks.

By systematically varying the reactions performed at each of these sites, a single starting material can generate a large library of compounds with significant skeletal and appendage diversity. nih.gov

Precursor for Substituted Amines and Carbonyl Compounds

Beyond its use in forming heterocyclic rings, this compound is a precursor for a range of substituted amines and carbonyl compounds through functional group interconversion. The primary amino group can undergo standard transformations such as acylation to form amides, alkylation to form secondary or tertiary amines, or diazotization to be replaced by other functional groups.

The carbonyl group of the acetyl moiety is also a site for numerous reactions. It can be reduced to a secondary alcohol, which can then be further functionalized. Reductive amination of the ketone provides a route to substituted ethylamine derivatives. The α-carbon of the ketone can also be functionalized, for example, through halogenation or oxidation.

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Amino Group | Acylation | Acetyl Chloride | N-Acetylated Amide |

| Amino Group | Reductive Alkylation | Aldehyde, NaBH₃CN | N-Alkylated Amine |

| Carbonyl Group | Reduction | NaBH₄ | Secondary Alcohol |

| Carbonyl Group | Reductive Amination | Amine, NaBH₃CN | Substituted Ethylamine |

| Iodo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl Compound |

Utility in the Construction of Advanced Organic Scaffolds

The utility of this compound as a synthetic intermediate is underscored by its application in the construction of various advanced organic scaffolds. The inherent reactivity of its functional groups can be exploited to build fused ring systems and other complex topologies. While specific, documented examples of the direct use of this compound in the synthesis of advanced organic scaffolds are not extensively reported in publicly available literature, the reactivity of the 2-aminoacetophenone (B1585202) core is well-established in organic synthesis. This core structure is a key component in building a variety of heterocyclic scaffolds.

The general synthetic utility of 2-aminoacetophenones allows for their use in creating a diverse range of compounds through various synthetic strategies. For instance, diversity-oriented synthesis often employs such building blocks to generate libraries of natural product analogs. The amino and acetyl groups can participate in condensation and cyclization reactions to form heterocycles like quinolines, benzodiazepines, and acridones, which are prevalent in medicinal chemistry.

The presence of the chloro and iodo substituents on the aromatic ring of this compound provides distinct advantages for scaffold diversification. The differential reactivity of the C-Cl and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) allows for the sequential and selective introduction of different substituents. This stepwise functionalization is a powerful tool for building molecular complexity and accessing a wide array of derivatives from a common intermediate.

Below is a table summarizing the potential of substituted 2-aminoacetophenones in the synthesis of various organic scaffolds, which can be extrapolated to the potential applications of this compound.

| Scaffold Type | General Synthetic Strategy | Potential for this compound |

| Quinolines | Friedländer annulation with a compound containing a reactive methylene group. | The 2-amino and acetyl groups can react to form the quinoline core. The halogen substituents would be retained for further functionalization. |

| Benzodiazepines | Condensation with a suitable diamine or amino acid derivative. | The amino group can react with an appropriate reagent, followed by cyclization involving the acetyl group to form the seven-membered ring. |

| Acridones | Cyclization reactions, often involving a carboxylic acid derivative. | The amino group can be acylated, followed by an intramolecular cyclization to form the tricyclic acridone scaffold. |

| Poly-substituted Aromatics | Sequential cross-coupling reactions. | The iodo and chloro groups allow for selective and sequential introduction of various aryl, alkyl, or alkynyl groups. |

The ability to construct such diverse and complex molecular architectures from a single, readily accessible starting material highlights the significant potential of this compound in the field of organic synthesis. Further exploration of its reactivity is likely to uncover novel pathways to advanced organic scaffolds with interesting biological and material properties.

Future Research Directions in Substituted Phenyl Ethanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, use of safer reagents, and energy efficiency. Research into the synthesis of substituted phenyl ethanones is increasingly aligning with these goals. A significant area of development is the use of nickel-catalyzed Heck arylation of electron-rich olefins, such as n-butyl vinyl ether, with various aryl bromides. researchgate.net This method offers a green alternative to traditional palladium-catalyzed reactions, utilizing a more abundant and less expensive metal. researchgate.net Performing these reactions in ionic liquids like [bmim][BF4] further enhances their sustainability by providing a recyclable reaction medium and often leading to high regioselectivity and yield without the need for costly or toxic halide scavengers. researchgate.net

Another promising direction is the refinement of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials. researchgate.net For instance, modified Dakin-West reactions using trifluoroacetic acid (TFA) as a catalyst can produce β-acetamidoketones from substituted acetophenones, aromatic aldehydes, and acetonitrile (B52724) with high yields and under mild conditions. researchgate.net These one-pot syntheses are advantageous due to their simplicity, reduced waste, and operational efficiency. researchgate.net The development of heterogeneous catalysts, such as Nafion-H, for solvent-free reactions further contributes to the sustainability of these processes by simplifying catalyst recovery and reuse. researchgate.net

Exploration of New Chemical Transformations and Reactivity Patterns

Beyond improving existing synthetic methods, a key research thrust is the discovery of new chemical transformations involving substituted phenyl ethanones. The unique electronic and steric properties conferred by different substituents on the phenyl ring can be exploited to uncover novel reactivity. For example, the presence of electron-withdrawing groups on the acetophenone (B1666503) ring can significantly enhance the electrophilicity of the carbonyl group, facilitating faster reaction rates in condensations, such as hydrazone formation. rasayanjournal.co.in

Future research will likely focus on expanding the scope of non-precious-metal catalysis for C-C bond formation. Nickel-catalyzed Heck-type reactions, for example, are being explored for constructing complex molecular frameworks, including the formation of quaternary stereocenters in molecules like 3,3-disubstituted oxindoles. researchgate.net Additionally, the study of sterically hindered ketones, such as pentamethylphenyl (Ph*) ketones, is revealing unconventional reactivity profiles. nih.gov The twisted conformation of the aromatic ring relative to the carbonyl group in these molecules facilitates innovative transformations, including hydrogen borrowing catalysis, acceptorless dehydrogenation, and dynamic kinetic resolution. nih.gov Understanding and harnessing these unique reactivity patterns will open doors to new synthetic strategies. nih.gov

Advanced Applications in Complex Chemical Synthesis

Substituted phenyl ethanones are indispensable precursors for the synthesis of a vast range of complex and biologically active heterocyclic compounds. researchgate.net Their role as versatile building blocks is a major focus of ongoing research. For instance, ortho-amino acetophenones are key starting materials for synthesizing 2-aryl-4-quinolones and various flavonoids like flavones and aurones. nih.gov These classes of compounds are of significant interest in medicinal chemistry due to their potential anticancer, antibacterial, and antiparasitic activities. nih.gov

The diversity-oriented synthesis of natural product analogs using substituted amino acetophenones is a particularly promising area. nih.gov By strategically choosing substitution patterns on the starting acetophenone, chemists can generate libraries of complex molecules like azaaurones, which are valuable in drug discovery. nih.gov Similarly, substituted acetophenones are used in multicomponent reactions to create a wide variety of heterocyclic systems, including pyrimidines, pyridines, and thiazoles. researchgate.net Future work will aim to develop even more efficient and stereoselective methods to access these complex scaffolds, enabling the exploration of new chemical space for drug development and materials science. rasayanjournal.co.in

Integration with Flow Chemistry and Automation Technologies

The integration of continuous flow chemistry and automation represents a paradigm shift in chemical synthesis, offering enhanced control, safety, and scalability compared to traditional batch methods. researchgate.net This technology is particularly well-suited for the synthesis and transformation of substituted phenyl ethanones. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product purity, and better reproducibility. researchgate.netacs.org

Automated flow systems can significantly accelerate the optimization of reaction conditions, enabling high-throughput screening of catalysts, solvents, and reagents. acs.org This is particularly valuable for developing novel synthetic routes and exploring new reactivity patterns. Furthermore, flow chemistry allows for the safe handling of hazardous reagents and reactive intermediates, which might be problematic in large-scale batch processes. acs.org The ability to couple multiple reaction steps in a continuous sequence without isolating intermediates streamlines complex syntheses and minimizes waste. mdpi.com Future research will focus on developing fully automated, multi-step flow syntheses of complex molecules derived from substituted phenyl ethanones, potentially incorporating in-line analysis and machine learning algorithms for real-time process optimization and self-correction. researchgate.netatomfair.com

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Amino-4-chloro-5-iodophenyl)ethanone while ensuring reproducibility?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

- Solvent Selection : Polar aprotic solvents like ethanol or methanol are preferred due to their ability to dissolve aromatic intermediates and stabilize charged species during nucleophilic substitution or condensation reactions .

- Temperature and Time : Reactions involving halogenation (e.g., iodine incorporation) often require low temperatures (0–5°C) to minimize side reactions like over-iodination. Reaction progress should be monitored via TLC or HPLC to determine optimal quenching times .

- pH Control : The amino group’s basicity necessitates buffered conditions (pH 6–7) to prevent undesired deprotonation or side reactions.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the aromatic proton environment, confirm substituent positions (e.g., chloro vs. iodo), and verify the acetyl group’s presence. Deuterated DMSO is ideal for solubilizing aromatic amines .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For accurate structural determination, high-resolution data (≤1.0 Å) and twinning corrections may be required due to heavy iodine atoms .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors, as toxicological data for this compound are incomplete .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats are mandatory to prevent skin contact.

- Waste Disposal : Halogenated waste containers should be used due to the chloro and iodo substituents.

Advanced Research Questions

Q. How do the electronic effects of the substituents (NH₂, Cl, I) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

- Amino Group : Acts as an electron-donating group, activating the phenyl ring toward electrophilic substitution. However, steric hindrance from the acetyl group may limit reactivity at the ortho position.

- Chloro and Iodo Substituents : Both are electron-withdrawing. Iodine’s polarizability enhances its leaving-group ability in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), while chlorine may stabilize intermediates via resonance.

- Experimental Design : Compare reaction rates in Pd-catalyzed couplings using model substrates. Monitor substituent effects via Hammett plots or DFT calculations .

Q. Can this compound serve as a precursor for photoactive materials or pharmaceutical intermediates?

Methodological Answer :

- Photoactive Applications : The iodine atom’s heavy-atom effect may enhance intersystem crossing, making the compound a candidate for triplet-state photosensitizers. UV-Vis and fluorescence spectroscopy can assess this potential.

- Pharmaceutical Intermediates : The amino and acetyl groups are amenable to derivatization (e.g., Schiff base formation). For example, coupling with sulfonamide moieties could yield antimicrobial agents. Biological assays (e.g., enzyme inhibition studies) should validate activity .

Q. How can researchers resolve discrepancies in crystallographic data caused by iodine’s high electron density?

Methodological Answer :

- Data Collection : Use synchrotron radiation or microfocus X-ray sources to improve data resolution.

- Refinement Strategies : In SHELXL, apply anisotropic displacement parameters for iodine and constrain thermal parameters for lighter atoms. Twinning refinement (e.g., BASF parameter) may be necessary for distorted crystals .

- Validation Tools : Check for residual electron density peaks near iodine using programs like PLATON to identify modeling errors .

Q. What computational methods are suitable for predicting the compound’s spectroscopic properties?

Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can simulate IR, NMR, and UV-Vis spectra. Optimize geometry at the B3LYP/6-311+G(d,p) level, with relativistic corrections for iodine.

- Spectral Databases : Compare experimental data (e.g., NIST Chemistry WebBook) with computed results to validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.